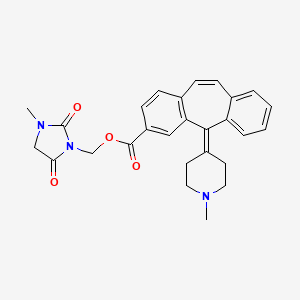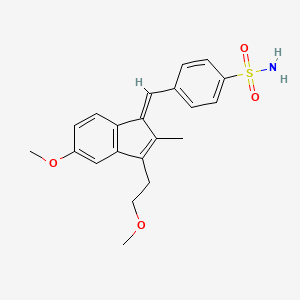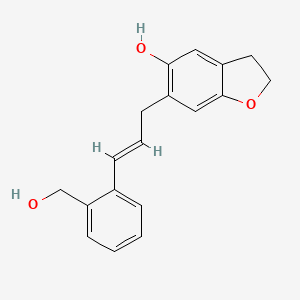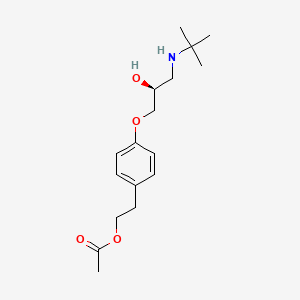
替巴尼布林甲磺酸盐
概述
描述
Tirbanibulin mesylate, also known as KX-01 and KX2-391, is a medication used for the treatment of actinic keratosis (AKs) on the face or scalp . It functions as a mitotic inhibitor by inhibiting tubulin polymerization and Src kinase signaling . It was approved for medical use in the United States in December 2020 .
Synthesis Analysis
Tirbanibulin possesses a distinctive dual mechanism of action involving microtubule and Src inhibition . The structure–activity relationship (SAR) and the development of its derivatives have been explored through modifications in the core amide motif and the eastern benzylamine part . The pyridinyl acetamide core structure plays a critical role for optimal cellular potency .
Molecular Structure Analysis
The chemical formula of Tirbanibulin mesylate is C27H33N3O6S . It has a molecular weight of 527.640 . The elemental analysis shows that it contains Carbon (61.46%), Hydrogen (6.30%), Nitrogen (7.96%), Oxygen (18.19%), and Sulfur (6.08%) .
Chemical Reactions Analysis
Tirbanibulin mesylate is a dual inhibitor of Src Kinase and tubulin . It targets the peptide substrate site of Src, with GI50 of 9-60 nM in cancer cell lines .
Physical And Chemical Properties Analysis
Tirbanibulin mesylate has a molecular weight of 527.640 . The elemental analysis shows that it contains Carbon (61.46%), Hydrogen (6.30%), Nitrogen (7.96%), Oxygen (18.19%), and Sulfur (6.08%) .
科学研究应用
1. 光化性角化病的治疗
- 应用:替巴尼布林已被研究其在治疗光化性角化病(AK)中的疗效,光化性角化病是鳞状细胞癌的前兆。3 期试验显示,在面部或头皮上显著有效地减少了病变 (Blauvelt 等人,2021 年)。
- 其他见解:替巴尼布林在美国获准用于 AK 的局部治疗,这突显了其作为首创的 Src 激酶信号抑制剂和微管聚合抑制剂的潜力 (Markham 和 Duggan,2021 年)。
2. 药代动力学特征
- 应用:了解在最大使用条件下局部使用替巴尼布林的药代动力学,可以深入了解其全身暴露和耐受性。这对于评估其在临床应用中的安全性和有效性至关重要 (Yavel 等人,2021 年)。
3. 在肺纤维化中的潜力
- 应用:替巴尼布林已显示出减轻肺纤维化的潜力。它对 Src/STAT3 信号通路的影響表明其在减轻实验性肺纤维化方面的有效性 (Wang 等人,2021 年)。
4. 对 HPV 相关病变的疗效
- 应用:替巴尼布林已显示出对 HPV-16 (+) 外阴高级别鳞状上皮内病变的有效性,突显了其在治疗肛门生殖器疣和其他 HPV 相关疾病中的潜力 (Moore 等人,2022 年)。
5. 在癌症管理中的低临床毒性
- 应用:抗癌药物 KXO1(替巴尼布林)因其对 β-微管蛋白秋水仙碱结合位点的可逆结合而被发现其临床毒性低。这一特性对于其在癌症管理中的安全应用至关重要 (Niu 等人,2019 年)。
6. 在银屑病治疗中的潜力
- 应用:替巴尼布林作为双重 Src 激酶和微管聚合抑制剂在斑块型银屑病治疗中的作用已得到探索,1 期结果表明其安全性和潜在疗效 (Hong 等人,2022 年)。
作用机制
安全和危害
未来方向
Despite its failure to gain approval as an anticancer agent due to insufficient efficacy, there remains potential value in extending its application into malignancy treatment through tirbanibulin-based derivatives . Particularly noteworthy is the analogue modified with p-fluorine benzylamine, which exhibited favorable in vivo PK profiles .
属性
IUPAC Name |
N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3.CH4O3S/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;1-5(2,3)4/h1-11,20H,12-19H2,(H,28,30);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSYRKUPDSSTCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tirbanibulin mesylate | |
CAS RN |
1080645-95-9 | |
| Record name | Tirbanibulin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1080645959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIRBANIBULIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AC3796WJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium (6R,7R)-7-((1-benzylpyridin-1-ium-4-yl)amino)-3-(((5-((carboxylatomethyl)thio)-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673796.png)

![4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid](/img/structure/B1673800.png)


![[(1S,3S,4aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B1673805.png)


![Methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1673811.png)

![(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B1673814.png)
![(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B1673815.png)

![(2S)-N-[(2R)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1673819.png)